Cas no 24480-45-3 (Bryonolic acid)

Bryonolic acid 化学的及び物理的性質
名前と識別子
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- 26-Norolean-8-en-29-oicacid, 3-hydroxy-13-methyl-, (3b,13a,14b,20b)-
- Bryonolic acid
- 3-Hydroxy-8-multifloren-29-oic acid
- [ "3-Hydroxy-8-multifloren-29-oic acid" ]
- BIO-ACTIVE BA
- SCHEMBL1404433
- (2S,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid
- 26-NOROLEAN-8-EN-29-OIC ACID, 3-HYDROXY-13-METHYL-, (3.BETA.,13.ALPHA.,14.BETA.,20.BETA.)-
- NS00120397
- BRYONOLIC ACID [INCI]
- (2s,4as,6as,8ar,10s,12as,14as,14br)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydropicene-2-carboxylic acid
- D:C-FRIEDOOLEAN-8-EN-29-OIC ACID, 3-HYDROXY-, (3.BETA.,20.BETA.)-
- AKOS032948610
- CS-0023599
- 20-epi-Bryonolic acid
- 24480-45-3
- D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)-
- E88943
- DTXSID301021375
- J7YR6A878I
- HY-N2965
- Q27134339
- UNII-J7YR6A878I
- CHEBI:65846
- 3beta-Hydroxy-D-C-friedoolean-8-en-29-oic acid
- (2S-(2alpha,4aalpha,6aalpha,8abeta,10alpha,12aalpha,14abeta,14balpha))-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-Eicosahydro-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-2-picenecarboxylic acid
- ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl?benzoate
- D:C-Friedoolean-8-en-29-oic acid, 3beta-hydroxy-
- 2-PICENECARBOXYLIC ACID, 1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-, (2S,4AS,6AS,8AR,10S,12AS,14AS,14BR)-
- (2S-(2.ALPHA.,4A.ALPHA.,6A.ALPHA.,8A.BETA.,10.ALPHA.,12A.ALPHA.,14A.BETA.,14B.ALPHA.))-1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-2-PICENECARBOXYLIC ACID
- 10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid
- B0005-176162
- NSC660308
- 10-Hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydro-2-picenecarboxylic acid
- 20-Epibryonolic acid
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- インチ: InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28+,29+,30-/m0/s1
- InChIKey: BHVJSLPLFOAMEV-UHIFYLTQSA-N
- ほほえんだ: OC([C@]1(CC[C@@]2(C)[C@H]([C@@]3(CCC4[C@]5(CC[C@H](O)C(C)(C)[C@@H]5CCC=4[C@@]3(C)CC2)C)C)C1)C)=O
計算された属性
- せいみつぶんしりょう: 456.36000
- どういたいしつりょう: 456.36034539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 1
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.2
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 57.53000
- LogP: 7.37770
Bryonolic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Bryonolic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0023599-1mg |
Bryonolic acid |
24480-45-3 | 1mg |
$320.0 | 2022-04-27 | ||
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-0010 |
Bryonolic Acid |
24480-45-3 | 98.0%(HPLC) | 10mg |
3600.00 | 2023-03-22 | |
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-10mg |
Bryonolic Acid |
24480-45-3 | 98.0%(HPLC) | 10mg |
¥ 3600.0000 | 2023-09-21 | |
A2B Chem LLC | AF65819-1mg |
Bryonolic acid |
24480-45-3 | 1mg |
$599.00 | 2024-04-20 | ||
TargetMol Chemicals | T19882-1mg |
Bryonolic acid |
24480-45-3 | 99.93% | 1mg |
¥ 1980 | 2024-07-20 | |
MedChemExpress | HY-N2965-1mg |
Bryonolic acid |
24480-45-3 | 1mg |
¥2400 | 2024-05-22 | ||
ChemScence | CS-0023599-5mg |
Bryonolic acid |
24480-45-3 | 5mg |
$800.0 | 2022-04-27 | ||
TargetMol Chemicals | T19882-1 mL * 10 mM (in DMSO) |
Bryonolic acid |
24480-45-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
A2B Chem LLC | AF65819-5mg |
Bryonolic acid |
24480-45-3 | ≥98% | 5mg |
$610.00 | 2024-04-20 | |
TargetMol Chemicals | T19882-2mg |
Bryonolic acid |
24480-45-3 | 99.93% | 2mg |
¥ 2950 | 2024-07-20 |
Bryonolic acid 関連文献
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Karen C. Morrison,Paul J. Hergenrother Nat. Prod. Rep. 2014 31 6
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J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1995 12 609
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Reham S. Darwish,Omar A. Abdulmunem,Asmaa Khairy,Doaa A. Ghareeb,Abdelrahman M. Yassin,Shaymaa A. Abdulmalek,Eman Shawky RSC Adv. 2021 11 37049
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4. Index pages
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5. Karounidiol [D:C-friedo-oleana-7,9(11)-diene-3α,29-diol] and its 3-o-benzoate: novel pentacyclic triterpenes from Trichosanthes kirilowii. X-Ray molecular structure of karounidiol diacetateToshihiro Akihisa,Toshitake Tamura,Taro Matsumoto,Drake S. Eggleston,W. C. M. C. Kokke,Naoto Shimizu J. Chem. Soc. Perkin Trans. 1 1988 439
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6. Tirucalla-5,24-dien-3β-ol [(13α,14β,17α,20S)-lanosta-5,24-dien-3β-ol] and three other Δ5-unsaturated tirucallanes from the roots of Bryonia dioica Jacq.: the first naturally occurring C-10 methylated tetracyclic triterpene alcohols with a Δ5-monounsaturated skeletonToshihiro Akihisa,Yumiko Kimura,Wilhelmus C. M. C. Kokke,Sei-ichi Takase,Ken Yasukawa,Toshitake Tamura J. Chem. Soc. Perkin Trans. 1 1996 2379
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7. Bryocoumaric acid, a new triterpene from Bryonia dioicaPeter J. Hylands,El-Sayed S. Mansour,Moosa T. Oskoui J. Chem. Soc. Perkin Trans. 1 1980 2933
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Lin Wang,WenCheng Zhao,Fei Leng,JinYing Ge,ZhiGao Bu,Yi Zhang,Ping Liu Mol. BioSyst. 2011 7 1926
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J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1986 3 421
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Yu Li,Shihao Cheng,Yun Tian,Yanan Zhang,Yu Zhao Nat. Prod. Rep. 2022 39 1970
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Cyclic alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Cyclic alcohols and derivatives
- Natural Products and Extracts Plant Extracts Plant based Cogniauxia podolaena
Bryonolic acidに関する追加情報
Bryonolic Acid (CAS No. 24480-45-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Bryonolic acid (CAS No. 24480-45-3) is a naturally occurring triterpenoid compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from the roots and rhizomes of the plant Bryonia dioica, commonly known as white bryony, which is native to Europe and parts of Asia. The chemical structure of bryonolic acid is characterized by a pentacyclic triterpenoid skeleton, which contributes to its unique pharmacological properties.
The molecular formula of bryonolic acid is C30H48O3, and its molecular weight is 456.71 g/mol. The compound exhibits a high degree of structural complexity, with multiple chiral centers and functional groups that contribute to its biological activity. Recent studies have focused on elucidating the specific mechanisms by which bryonolic acid exerts its effects, providing valuable insights into its potential therapeutic applications.
In terms of physical properties, bryonolic acid is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane. This solubility profile makes it amenable to various chemical manipulations and formulations, which is advantageous for both research and pharmaceutical development.
The biological activities of bryonolic acid have been extensively studied, with a particular focus on its anti-inflammatory, antiviral, and anticancer properties. One of the key mechanisms by which bryonolic acid exerts its anti-inflammatory effects is through the inhibition of nuclear factor-kappa B (NF-κB) activation. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, and its inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, bryonolic acid has shown promising antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Studies have demonstrated that bryonolic acid can inhibit viral replication by interfering with viral entry into host cells or by blocking viral gene expression. These findings suggest that bryonolic acid may have potential as a novel antiviral agent.
The anticancer properties of bryonolic acid have also been extensively investigated. Research has shown that bryonolic acid can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which bryonolic acid induces apoptosis involves the activation of caspase-dependent pathways and the modulation of cell cycle regulatory proteins such as p53 and cyclin D1.
Beyond its direct biological activities, bryonolic acid has also been explored for its potential as a lead compound for drug development. Synthetic analogs of bryonolic acid have been designed to enhance specific pharmacological properties or to improve bioavailability and pharmacokinetic profiles. These efforts have led to the identification of several promising derivatives with enhanced therapeutic potential.
In conclusion, bryonolic acid (CAS No. 24480-45-3) is a multifaceted triterpenoid compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable candidate for further research and potential therapeutic applications. Ongoing studies continue to unravel the complex mechanisms underlying these activities, paving the way for the development of novel drugs based on this intriguing natural product.
